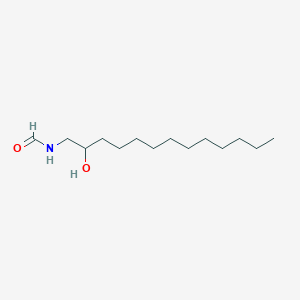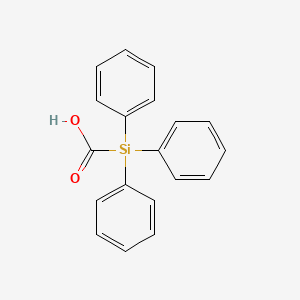
Triphenylsilanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsilanecarboxylic acid is an organosilicon compound with the molecular formula C19H16O2Si. It is characterized by the presence of a carboxylic acid group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is primarily used in research and experimental applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylsilanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylate salt, which is then acidified to yield the carboxylic acid . Another method includes the carboxylation of triphenylsilyl lithium with carbon dioxide, followed by hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carboxylation and hydrolysis used in laboratory synthesis can be scaled up for industrial applications. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylsilanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes or silanols.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, esters, and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triphenylsilanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of triphenylsilanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique chemical interactions due to its affinity for oxygen and fluorine. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Triphenylsilanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Triphenylsiloxane: Features an oxygen atom bonded to silicon, resulting in different applications and reactivity compared to triphenylsilanecarboxylic acid .
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a silicon atom bonded to three phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
18670-88-7 |
|---|---|
Molekularformel |
C19H16O2Si |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
triphenylsilylformic acid |
InChI |
InChI=1S/C19H16O2Si/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,21) |
InChI-Schlüssel |
FJDWNXHRKLLNHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


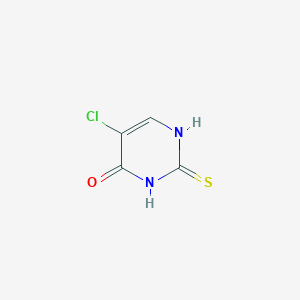
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
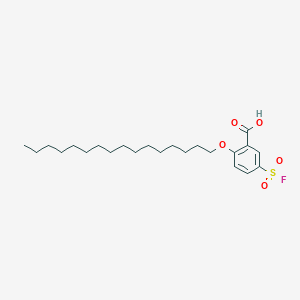
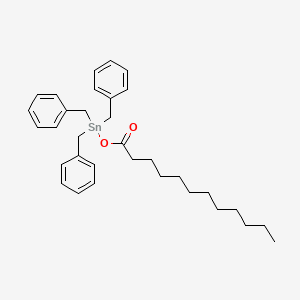
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
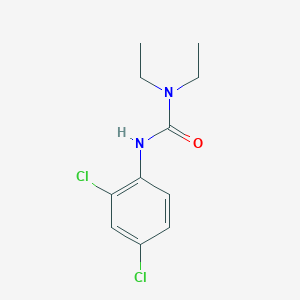

![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)

